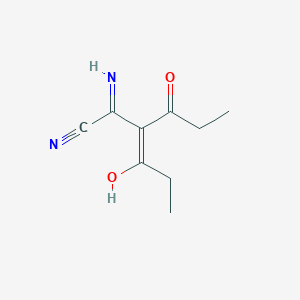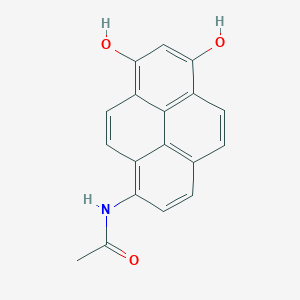
N-(6,8-Dihydroxypyren-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-Dihydroxypyren-1-yl)acetamide typically involves the acylation of 6,8-dihydroxypyrene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: N-(6,8-Dihydroxypyren-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of dihydro-N-(6,8-dihydroxypyren-1-yl)acetamide.
Substitution: Formation of N-substituted derivatives.
科学研究应用
N-(6,8-Dihydroxypyren-1-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of N-(6,8-Dihydroxypyren-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the pyrene ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the acetamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
相似化合物的比较
- N-(6-Hydroxy-naphthalen-1-yl)acetamide
- Phenoxyacetamide derivatives
- N-(1-Phenylethyl)acetamide analogs
Comparison: N-(6,8-Dihydroxypyren-1-yl)acetamide is unique due to the presence of two hydroxyl groups on the pyrene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced fluorescence properties and different pharmacological profiles, making it a valuable compound for various research applications.
属性
CAS 编号 |
91598-93-5 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
N-(6,8-dihydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO3/c1-9(20)19-14-7-3-10-2-4-12-15(21)8-16(22)13-6-5-11(14)17(10)18(12)13/h2-8,21-22H,1H3,(H,19,20) |
InChI 键 |
MGZVDYWHFSBBRF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
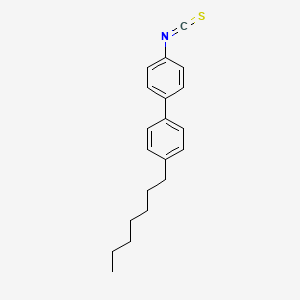
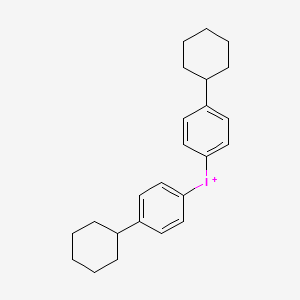
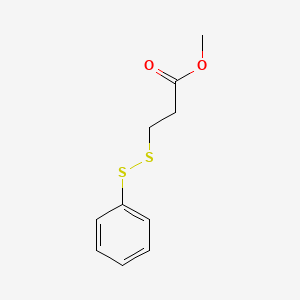
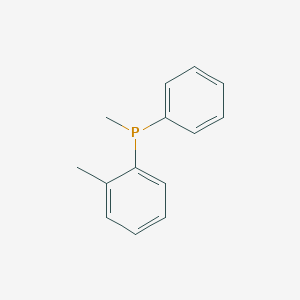
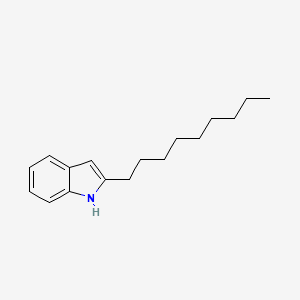

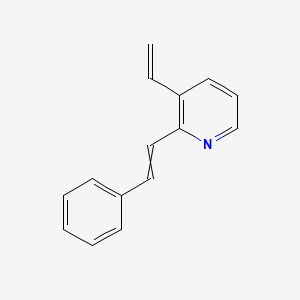
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

